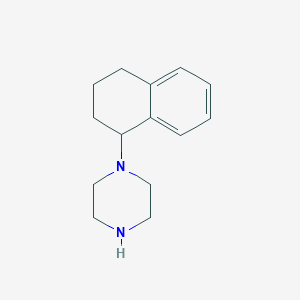![molecular formula C13H17NO3 B185090 Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate CAS No. 84604-45-5](/img/structure/B185090.png)
Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate, also known as M2BOB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. M2BOB is a derivative of benzocaine, a local anesthetic commonly used in dental procedures. M2BOB has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mécanisme D'action
Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate acts as a voltage-gated sodium channel blocker, similar to benzocaine. It binds to the sodium channel and prevents the influx of sodium ions, which are necessary for the generation of action potentials. This results in a local anesthetic effect, which can be useful in various research applications.
Biochemical and Physiological Effects:
Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, specifically in breast cancer and melanoma. Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Additionally, Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate has been shown to have antioxidant properties, which can be useful in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate in lab experiments is its specificity for voltage-gated sodium channels. This allows for more precise investigations into the role of these channels in various physiological processes. Additionally, Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate has a relatively low toxicity profile, making it a safer alternative to other local anesthetics.
One limitation of Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings. Additionally, Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate has a relatively short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several potential future directions for research involving Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate. One potential direction is the investigation of its effects on other ion channels, such as calcium channels or potassium channels. Additionally, Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate could be studied in the context of other diseases, such as neurodegenerative diseases or cardiovascular diseases. Finally, the development of more effective methods for administering Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate could expand its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate involves the reaction of benzocaine with 2-methyl-1-oxobutylamine. This reaction results in the formation of Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate, which can be purified through various methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate has been used in various scientific research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate has been used to study the role of voltage-gated sodium channels in the central nervous system. In pharmacology, Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate has been used to investigate the effects of local anesthetics on ion channels. In toxicology, Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate has been used to study the toxicity of benzocaine derivatives.
Propriétés
Numéro CAS |
84604-45-5 |
|---|---|
Nom du produit |
Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate |
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
methyl 2-(2-methylbutanoylamino)benzoate |
InChI |
InChI=1S/C13H17NO3/c1-4-9(2)12(15)14-11-8-6-5-7-10(11)13(16)17-3/h5-9H,4H2,1-3H3,(H,14,15) |
Clé InChI |
ZBXDUIMIFPKWMB-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)NC1=CC=CC=C1C(=O)OC |
SMILES canonique |
CCC(C)C(=O)NC1=CC=CC=C1C(=O)OC |
Autres numéros CAS |
84604-45-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B185007.png)



![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B185017.png)

![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)
![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B185024.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B185026.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B185027.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine](/img/structure/B185029.png)


